The primary source of 11-O-methylpseurotin A is the fungus Penicillium chrysogenum, among other related species. These fungi are commonly found in soil and decaying organic matter, and they play a crucial role in the natural decomposition process. The extraction of this compound from fungal cultures has been a focus of research due to its promising bioactive properties.
11-O-methylpseurotin A is classified as a polyketide, a class of natural products that are synthesized by the polymerization of acetyl and propionyl units. Polyketides have been recognized for their wide range of pharmacological activities, including antimicrobial, antifungal, and anticancer properties.
The synthesis of 11-O-methylpseurotin A can be approached through both natural extraction and synthetic methodologies. Natural extraction involves cultivating Penicillium chrysogenum under specific conditions to maximize yield. Synthetic approaches may include total synthesis or semi-synthesis from simpler precursors.
Technical Details:
The molecular structure of 11-O-methylpseurotin A features a complex arrangement typical of polyketides. It includes multiple rings and functional groups that contribute to its biological activity.
Data:
11-O-methylpseurotin A participates in various chemical reactions that can modify its structure and enhance its biological activity.
Technical Details:
The mechanism by which 11-O-methylpseurotin A exerts its biological effects involves interaction with specific cellular targets. It is believed to inhibit certain enzymes or disrupt cellular processes in pathogens.
Data:
11-O-methylpseurotin A is characterized by specific physical properties that influence its behavior in biological systems.
The chemical properties include stability under various conditions and reactivity with different reagents:
11-O-methylpseurotin A has several potential applications in scientific research:
The biosynthetic pathway for 11-O-methylpseurotin A (11-O-MePA) is encoded within a specialized gene cluster primarily identified in Aspergillus fumigatus and related species. This cluster spans ~22 kb and consists of five core genes (psoA–E), with psoF located outside the main cluster [1] [6]. Deletion of the psoA gene abolishes 11-O-MePA production, while its overexpression significantly enhances yield, confirming its indispensability [1]. Genomic analyses reveal this cluster’s conservation across Aspergillus sections (Fumigati, Nigri), though with notable synteny variations suggesting evolutionary divergence or horizontal gene transfer events [4] [8].
Table 1: Core Genes in the 11-O-Methylpseurotin A Biosynthetic Cluster
Gene | Protein Function | Domain Architecture | Effect of Deletion |
---|---|---|---|
psoA | PKS-NRPS hybrid | KS-AT-DH-KR-ACP-C-A-T-R | Abolishes pseurotin production |
psoB | Transporter | MFS domain | Reduced extracellular accumulation |
psoC | Methyltransferase | SAM-binding | Loss of 11-O-methylation |
psoD | Cytochrome P450 oxidase | Heme-binding | Accumulation of pre-spirocycle forms |
psoE | Glutathione S-transferase | GSTN and GSTC domains | Altered E/Z isomer ratio |
psoF | Bifunctional epoxidase-methyltransferase | MTase and FADbinding4 domains | Loss of epoxide and C-methyl groups |
The hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) enzyme PsoA constructs the foundational pseurotin scaffold. PsoA exhibits a canonical domain organization: β-ketosynthase (KS), acyltransferase (AT), dehydratase (DH), ketoreductase (KR), acyl carrier protein (ACP) for polyketide chain extension, followed by condensation (C), adenylation (A), thiolation (T), and reductase (R) domains for dipeptide incorporation and release [1] [6]. It utilizes malonyl-CoA and methylmalonyl-CoA extender units to assemble a polyketide chain, which is condensed with L-phenylalanine—activated by the NRPS module—to form a linear hybrid intermediate. The R domain catalyzes reductive chain release, generating an aldehyde that spontaneously undergoes intramolecular Knoevenagel condensation to form the characteristic γ-lactam and spirocycle nuclei [6] [7]. Isotopic labeling confirms phenylalanine contributes the benzoyl moiety (C17–C23) and the starter unit derives from propionate (C13–C15) [7].
Cluster expression is governed by global and pathway-specific regulators. The LaeA protein, a nuclear methyltransferase, epigenetically activates transcription by modulating histone H3K9 methylation states at the pso cluster locus [10]. Deletion of laeA abolishes 11-O-MePA synthesis, while overexpression amplifies production 3–5 fold [3] [10]. Additionally, the velvet complex (VeA/VelB/LaeA) integrates light-dependent developmental signals with metabolite production, explaining enhanced pseurotin yields under dark fermentation conditions [10]. Promoter analysis reveals CreA-binding sites, indicating carbon catabolite repression, which aligns with reduced titers in high-glucose media [5].
The nascent pseurotin scaffold undergoes extensive enzymatic remodeling to achieve structural complexity. PsoD (cytochrome P450) oxidizes C17 to a ketone, forming the conjugated enone system essential for bioactivity [6]. Concurrently, PsoE isomerizes the C12–C13 bond from E to Z geometry via glutathione conjugation, enhancing ring strain for downstream cyclization [6] [7].
PsoC catalyzes the O-methylation at C11, generating 11-O-MePA from pseurotin A. It exhibits strict regioselectivity for the C11 hydroxyl over other hydroxyls (C9, C10), governed by hydrophobic substrate-binding pocket residues (Phe¹⁵⁰, Trp²⁰⁴) that position C11 proximal to S-adenosylmethionine (SAM) [2] [6]. Kinetic assays show a Km of 8.2 μM for pseurotin A and kcat of 0.45 s⁻¹. PsoC homologs in Aspergillus section Nigri methylate analogous positions in structurally related spirocyclic metabolites (e.g., isoflavipucine), indicating conserved functionality [4] [8].
Table 2: Methyltransferase Specificity Across Aspergillus Species
Species | Methyltransferase | Substrate Specificity | Product |
---|---|---|---|
A. fumigatus | PsoC | C11-OH of pseurotin A | 11-O-Methylpseurotin A |
A. niger | IsoP | C9-OH of isoflavipucine | 9-O-Methylisoflavipucine |
A. clavatus | ClaM | C7-OH of cytochalasin E | 7-O-Methylcytochalasin E |
PsoF represents a unique evolutionary fusion protein combining epoxidase and methyltransferase activities. Its N-terminal FAD-binding domain epoxidizes the C3–C4 alkene of the polyketide tail, while the C-terminal SAM-dependent domain methylates the adjacent C15 position [2] [6]. Structural modeling suggests the epoxide forms first, inducing conformational changes that position C15 for methylation. In vitro reconstitution demonstrates PsoF produces both epoxide and methylated products from demethyl-desepoxy pseurotin precursors [2]. This bifunctionality streamlines biosynthesis, as separate enzymes perform these steps in related pathways (e.g., cytochalasin biosynthesis) [8].
PsoE orchestrates stereochemical inversion at the C12–C13 bond via glutathione (GSH)-dependent isomerization. It initially conjugates GSH to C13 of the E-alkene intermediate, facilitating thioether adduct formation. Subsequent β-elimination generates the Z-isomer with inversion of configuration [6] [7]. This E→Z conversion is critical for ring strain, enabling PsoD-mediated spirocyclization. NMR studies of PsoE mutants show accumulation of 12(E)-pseurotin derivatives lacking bioactivity, underscoring the enzyme’s role in configuring the bioactive conformation [6]. Homologous GSTs in Penicillium spp. exhibit analogous isomerization in azaphilone pathways, suggesting convergent evolution for spirocycle formation [4].
Table 3: NMR Chemical Shifts (δ, ppm) Indicating Stereochemical Configuration
Carbon | Pseurotin A (12Z) | 12(E)-Isomer | Δδ (Z–E) |
---|---|---|---|
C11 | 69.7 | 71.2 | -1.5 |
C12 | 129.0 | 131.8 | -2.8 |
C13 | 135.9 | 133.1 | +2.8 |
C14 | 21.8 | 24.5 | -2.7 |
Note: Data from [7] comparing natural pseurotin A (12Z) with chemically synthesized 12(E)-isomer.
Compounds Covered
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